molecular formula C10H9NO2 B14596793 N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine CAS No. 61169-98-0

N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine

Cat. No.: B14596793
CAS No.: 61169-98-0
M. Wt: 175.18 g/mol
InChI Key: SGCBMSNFKCNZLE-UHFFFAOYSA-N
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Description

N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine typically involves the reaction of 2-methyl-4H-1-benzopyran-4-one with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4H-1-benzopyran-4-one
  • 2-Methyl-4H-chromen-4-one
  • (2-Methyl-4H-chromen-4-ylidene)malononitrile

Uniqueness

N-(2-Methyl-4H-1-benzopyran-4-ylidene)hydroxylamine stands out due to its hydroxylamine group, which imparts unique chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group .

Properties

CAS No.

61169-98-0

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

N-(2-methylchromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H9NO2/c1-7-6-9(11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3

InChI Key

SGCBMSNFKCNZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO)C2=CC=CC=C2O1

Origin of Product

United States

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